4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of furan, thiazole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the 5-bromo-2-furoyl chloride: This can be achieved by reacting 5-bromo-2-furoic acid with thionyl chloride under reflux conditions.
Preparation of the intermediate: The 5-bromo-2-furoyl chloride is then reacted with thiourea to form the corresponding thiourea derivative.
Coupling with thiazole: The thiourea derivative is then coupled with 2-aminothiazole in the presence of a base such as triethylamine.
Final coupling: The resulting product is then coupled with 4-aminobenzenesulfonamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly those targeting bacterial or fungal infections.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling pathways.
DNA/RNA: Potential interaction with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- **4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- **4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide
Uniqueness
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of the thiazole ring, which can impart specific biological activities and chemical properties not found in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O4S3/c16-12-6-5-11(24-12)13(21)19-14(25)18-9-1-3-10(4-2-9)27(22,23)20-15-17-7-8-26-15/h1-8H,(H,17,20)(H2,18,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJJKNCAYMPCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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